molecular formula C11H13ClN2S B1683423 Xylazole CAS No. 123941-49-1

Xylazole

カタログ番号: B1683423
CAS番号: 123941-49-1
分子量: 240.75 g/mol
InChIキー: HCHSCHUMEPRVGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Xylazole, chemically known as N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride, is a veterinary anesthetic that is structurally and functionally similar to xylazine. It is widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. This compound is particularly effective in large animals such as horses and cattle.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of xylazole typically involves the reaction of 2,6-dimethylaniline with thioamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity.

化学反応の分析

Types of Reactions: Xylazole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction of this compound can lead to the formation of reduced analogs, which may exhibit different levels of activity.

    Substitution: this compound can undergo substitution reactions, particularly at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced analogs of this compound.

    Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

Anesthetic Properties

Xylazole has been primarily studied for its anesthetic and analgesic effects. Research indicates that it functions as an α2-adrenergic receptor agonist, similar to xylazine, which is commonly used in veterinary practices. A study conducted on fetal rat nerve cells demonstrated that this compound inhibits the nitric oxide-cyclic GMP signaling pathway, a mechanism associated with its anesthetic effects. The study found that this compound treatment resulted in decreased levels of nitric oxide and cyclic GMP in nerve cells, suggesting a potential mechanism for its analgesic action .

Table 1: Effects of this compound on Nitric Oxide and Cyclic GMP Levels

Concentration (μg/mL)Time (min)Nitric Oxide Level ChangeCyclic GMP Level Change
105Significant decreaseSignificant decrease
2015Significant decreaseSignificant decrease
3030Significant decreaseSignificant decrease
4060Lowest level observedLowest level observed

Interaction with Opioids

Recent studies have highlighted the interaction between this compound and opioids, particularly in the context of the opioid epidemic. Research from the University of North Carolina revealed that Xylazine (a related compound) acts as a kappa opioid receptor agonist, which may enhance the effects of opioids like fentanyl. This finding raises concerns about the concurrent use of Xylazine with opioids, as it could complicate withdrawal symptoms and treatment approaches .

Case Studies on Toxicity and Overdose

This compound's use has not been without risks; case studies have documented instances of intoxication and overdose. For example, a case report described a veterinarian who attempted suicide using Xylazine, highlighting its potential for misuse as a narcotic substance when combined with other drugs like ketamine and heroin. The report noted severe central nervous system effects and high mortality rates associated with such combinations .

Table 2: Summary of Xylazine Intoxication Cases

Case TypeTotal CasesFatal CasesNon-Fatal Cases
Suicidal Attempts523
Accidental Intoxication10010
Narcotic Use22184

Implications for Clinical Practice

The findings surrounding this compound suggest significant implications for both veterinary and potential human medical practices. As an effective anesthetic agent, it may provide alternatives for pain management in veterinary settings. However, its association with severe toxicity when misused necessitates careful consideration in clinical applications.

作用機序

Xylazole exerts its effects primarily through its action as an agonist at alpha-2 adrenergic receptors. By binding to these receptors, this compound inhibits the release of norepinephrine and dopamine in the central nervous system, leading to sedation, analgesia, and muscle relaxation. The compound’s highly lipophilic nature allows it to penetrate the central nervous system effectively, enhancing its pharmacological effects.

類似化合物との比較

    Xylazine: A structural analog of xylazole with similar pharmacological properties.

    Clonidine: Another alpha-2 adrenergic receptor agonist used primarily for its antihypertensive effects.

    Detomidine: A veterinary sedative with a similar mechanism of action.

Uniqueness of this compound: this compound is unique in its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Compared to its analogs, this compound may offer different levels of potency and duration of action, making it suitable for specific veterinary applications.

生物活性

Xylazole, a compound primarily used in veterinary medicine as an anesthetic and sedative, has garnered attention for its biological activities and effects on various physiological pathways. This article synthesizes recent research findings, case studies, and data regarding the biological activity of this compound, particularly focusing on its interaction with the NO-cGMP signaling pathway, its potential for toxicity, and its implications in clinical settings.

Recent studies have elucidated the mechanism through which this compound exerts its anesthetic and analgesic effects. This compound is known to inhibit the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway in nerve cells. This inhibition leads to decreased levels of NO and cGMP, which are critical mediators in pain perception and anesthesia.

Key Findings:

  • Inhibition of NO-cGMP Pathway : this compound significantly reduced NO levels in treated nerve cells. The concentration-dependent effects were observed with notable decreases at 10 μg/mL after 5 minutes and 40 μg/mL after 30 minutes ( ).
  • Alteration of Neurotransmitter Levels : The compound influenced gamma-aminobutyric acid (GABA) and glutamic acid (Glu) levels, with GABA showing an initial increase followed by a decline, while Glu content decreased significantly over time ( ).

Concentration-Dependent Effects

The concentration of this compound administered plays a crucial role in its biological activity. The following table summarizes the effects observed at various concentrations:

Concentration (μg/mL)Time (min)NO Levels ChangeGABA Levels ChangeGlu Levels Change
105Significant Decrease (p < 0.05)Increase (p < 0.05)No significant change
2015Significant Decrease (p < 0.01)Increase (p < 0.05)Decrease
3030Significant Decrease (p < 0.01)Increase (p < 0.05)Decrease
40>30Lowest NO LevelsStabilization after peak GABA levelsSignificant decrease

Toxicity and Clinical Implications

This compound's use has raised concerns regarding its toxicity, especially when co-administered with opioids or other substances. A systematic review highlighted that higher doses of this compound were associated with fatal outcomes, particularly when used intravenously ( ). The average dose in fatal cases was reported as approximately 1,200 mg.

Case Studies:

  • Xylazine-Induced Skin Ulcers : A notable case involved a patient with severe skin ulcerations attributed to Xylazine use. The ulcers were linked to its vasoconstrictive properties, leading to decreased blood perfusion and impaired wound healing ( ). This case underscores the need for awareness regarding the side effects of Xylazine in clinical practice.

Reactive Species Generation

Research has indicated that this compound can influence oxidative stress within cells. Studies demonstrated that exposure to Xylazine increased the production of reactive oxygen species (ROS), which can lead to cellular apoptosis ( ). This effect was particularly pronounced when combined with other substances like cocaine or morphine.

特性

IUPAC Name

N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11;/h3-7H,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHSCHUMEPRVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154151
Record name Xylazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123941-49-1
Record name Xylazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123941491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylazole
Reactant of Route 2
Reactant of Route 2
Xylazole
Reactant of Route 3
Reactant of Route 3
Xylazole
Reactant of Route 4
Reactant of Route 4
Xylazole
Reactant of Route 5
Reactant of Route 5
Xylazole
Reactant of Route 6
Reactant of Route 6
Xylazole
Customer
Q & A

Q1: What is the primary mechanism of action for Xylazole's anesthetic and analgesic effects?

A1: this compound primarily exerts its anesthetic and analgesic effects by interacting with α-adrenergic receptors in the brain. [, , ]. Specifically, it acts as an agonist at α2-adrenergic receptors [, ]. This interaction leads to a decrease in norepinephrine turnover in the brain, contributing to its sedative and pain-relieving properties []. Furthermore, this compound has been shown to inhibit the Nitric oxide-Cyclic GMP (NO-cGMP) signaling pathway in fetal rat nerve cells, further contributing to its anesthetic effects. [, ]

Q2: How does this compound affect cardiovascular function?

A2: Similar to Xylazine, this compound administration results in bradycardia (slow heart rate), a transient increase in blood pressure followed by a prolonged period of hypotension (low blood pressure) []. These effects are primarily mediated by α2-adrenergic receptor activation, as evidenced by the ability of the α2-adrenergic receptor antagonist, Yohimbine, to block these effects [].

Q3: Beyond its effects on the central nervous system, what other physiological systems does this compound influence?

A3: this compound exhibits muscle relaxant properties [, ]. Studies in sheep have demonstrated that this compound significantly reduces muscle electrical activity, as measured by electromyography (EMG) []. This effect contributes to its potential utility as a muscle relaxant in veterinary medicine.

Q4: What are the implications of this compound's impact on the NO-cGMP pathway?

A4: The NO-cGMP pathway plays a significant role in various physiological processes, including neurotransmission, vasodilation, and immune regulation. This compound's demonstrated ability to inhibit this pathway in fetal rat nerve cells [, ] suggests that it might influence these processes. Further research is necessary to elucidate the full extent of these effects and their potential therapeutic implications.

Q5: How does the combination of this compound and Ketamine compare to their individual effects?

A5: Combining this compound with Ketamine has been explored as an anesthetic technique in dogs [, ]. Studies indicate that the combination might offer advantages over using either drug alone. For instance, the combination resulted in reduced physiological and neurohumoral responses compared to this compound alone in healthy dogs []. Similarly, in surgical settings, the combination anesthesia showed less immune suppression and stress response compared to either drug alone [].

Q6: What analytical techniques have been employed to study this compound's pharmacokinetics?

A6: Researchers have used gas chromatography (GC) and high-performance liquid chromatography (HPLC) to analyze this compound concentrations in biological samples [, ]. These methods allow for the quantification of this compound levels over time, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Q7: What is the duration of action of this compound's effects?

A7: The duration of this compound's effects can vary depending on the dose, route of administration, and the specific effect being measured. For example, the heart rate-lowering effects of this compound were observed to last for a few hours in sheep []. Similarly, the muscle relaxant effect, assessed through EMG, persisted for about an hour in rabbits []. Further studies are required to determine the precise duration of action for its various effects in different species.

Q8: Are there any known structure-activity relationship (SAR) studies for this compound?

A8: While the provided abstracts don't delve into specific SAR studies for this compound, they highlight that it is a structural analog of Xylazine [, ]. This structural similarity suggests that modifications to the this compound molecule could potentially alter its pharmacological properties, including potency, selectivity, and duration of action. Conducting systematic SAR studies would be valuable for optimizing this compound's therapeutic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。